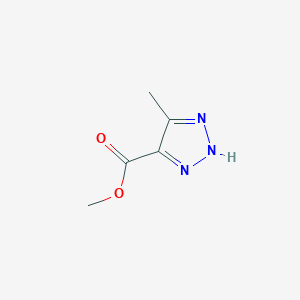
Ethanone, 1-(4-ethoxy-3-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- is a chemical compound with the molecular formula C11H14O3 . It is a solid at room temperature and has a molecular weight of 194.23 .
Molecular Structure Analysis
The molecular structure of Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- consists of an ethanone group attached to a phenyl ring, which is further substituted with ethoxy and methoxy groups .Physical And Chemical Properties Analysis
Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- is a solid at room temperature . It has a molecular weight of 194.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Structural Characterization
- The compound 1-(4-methoxyphenyl) ethanone 4-chlorob-enzoyl hydrazone, similar to Ethanone, 1-(4-ethoxy-3-methoxyphenyl)-, was synthesized and characterized by X-ray diffraction, showing it belongs to the orthorhombic crystal system. This implies potential applications in understanding molecular structures and interactions (Tian Xiao-xue, 2011).
Chemical and Crystallography Studies
- Studies involving similar compounds, such as 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, reveal insights into molecular interactions and crystal structures, which are essential for developing new materials and understanding chemical properties (V. Kesternich et al., 2010).
Enzymatic Reactions and Degradation Studies
- The compound has been used in studies to understand enzymatic reactions, such as its oxidation by Trametes versicolor laccase, indicating its utility in researching enzymatic pathways and degradation processes (S. Kawai et al., 2004).
Synthesis and Drug Development
- The synthesis of compounds like 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethanamine, derived from similar ethanone compounds, has been explored for drug development, highlighting the role of such compounds in medicinal chemistry (J. Shan et al., 2015).
Antimicrobial Research
- Ethanone derivatives have been synthesized and evaluated for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (M. Nagamani et al., 2018).
Anti-inflammatory Research
- Studies on compounds like 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone show potential in researching anti-inflammatory properties, which is crucial for developing new anti-inflammatory drugs (V. Singh et al., 2020).
Optical and Thermal Properties
- The investigation of optical and thermal properties of compounds such as 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone can be beneficial in materials science and engineering (C. Shruthi et al., 2019).
Safety And Hazards
This compound is associated with several hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPLPINBKKAUOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442396 |
Source


|
| Record name | Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- | |
CAS RN |
75665-89-3 |
Source


|
| Record name | Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)





![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)



![2-Piperidinone, 3-[(4-fluorophenyl)methyl]-](/img/structure/B1311837.png)


